molecular formula C19H16O6 B14638700 4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-77-1

4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14638700
CAS No.: 53873-77-1
M. Wt: 340.3 g/mol
InChI Key: VMEKKDVMVOQEIT-UHFFFAOYSA-N
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Description

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .

Preparation Methods

The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenoxypropoxy group can be substituted with other groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:

The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

53873-77-1

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22)

InChI Key

VMEKKDVMVOQEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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